molecular formula C11H10ClN3O2 B13857349 Methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate

Methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate

Cat. No.: B13857349
M. Wt: 251.67 g/mol
InChI Key: ULCOJNPATNTFKJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl ester group, a chlorine atom, and a 4-methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.

    Esterification: The carboxylic acid group on the pyridine ring is esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.

    Imidazole Substitution: The 4-methylimidazole moiety is introduced through a nucleophilic substitution reaction, where the imidazole ring is attached to the pyridine ring using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole moiety can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-6-(1H-imidazol-1-yl)pyridine-3-carboxylate: Similar structure but with an unsubstituted imidazole ring.

    Methyl 5-chloro-6-(4-methylthiazol-2-yl)pyridine-3-carboxylate: Contains a thiazole ring instead of an imidazole ring.

Uniqueness

Methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate is unique due to the presence of the 4-methylimidazole moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 5-chloro-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-7-5-15(6-14-7)10-9(12)3-8(4-13-10)11(16)17-2/h3-6H,1-2H3

InChI Key

ULCOJNPATNTFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=N2)C(=O)OC)Cl

Origin of Product

United States

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